1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine

TRPV1 antagonist NLRP3 inflammasome inflammatory pain

This 2,2-difluoro-1,3-benzodioxole-piperazine intermediate is the definitive scaffold for constructing dual TRPV1/NLRP3 antagonists (e.g., 3q, IC50 63.1 nM) and the clinical FAAH inhibitor JNJ-42165279. The difluoro motif is pharmacologically essential—non-fluorinated analogs cannot recapitulate the metabolic stability or dual-target pharmacology. Procure this analytically verified starting point (MW 256.25, XLogP3‑AA 1.7) to ensure reproducibility in SAR and in vivo proof-of-concept studies.

Molecular Formula C12H14F2N2O2
Molecular Weight 256.25 g/mol
CAS No. 1093211-85-8
Cat. No. B1508472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine
CAS1093211-85-8
Molecular FormulaC12H14F2N2O2
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=CC3=C(C=C2)OC(O3)(F)F
InChIInChI=1S/C12H14F2N2O2/c13-12(14)17-10-2-1-9(7-11(10)18-12)8-16-5-3-15-4-6-16/h1-2,7,15H,3-6,8H2
InChIKeyMPZINTHEMFDGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine (CAS 1093211-85-8): Procurement-Ready Overview of a Fluorinated Benzodioxole-Piperazine Intermediate


1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine (CAS 1093211-85-8) is a fluorinated benzodioxole-piperazine intermediate with the molecular formula C12H14F2N2O2 and a molecular weight of 256.25 g/mol [1]. The compound features a 2,2-difluoro-1,3-benzodioxole moiety linked via a methylene bridge to a piperazine ring, a scaffold that confers enhanced metabolic stability and lipophilicity compared to non-fluorinated benzodioxole analogs [2]. It serves as a key building block in the synthesis of TRPV1 antagonists with dual NLRP3 inflammasome modulatory activity and selective FAAH inhibitors such as JNJ-42165279, positioning it as a versatile intermediate for pain and inflammation research programs [3][4].

Why Generic Piperazine or Non-Fluorinated Benzodioxole Analogs Cannot Replace 1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine in TRPV1 or FAAH Programs


Substituting this compound with simple piperazine derivatives or non-fluorinated benzodioxole analogs (e.g., 1-(1,3-benzodioxol-5-ylmethyl)piperazine) fails to recapitulate the integrated pharmacological profile demanded by contemporary TRPV1/NLRP3 or FAAH projects. The 2,2-difluoro substitution is not decorative; it mechanistically enhances metabolic stability by resisting oxidative defluorination, a vulnerability of the non-fluorinated benzodioxole ring [1]. In TRPV1 antagonist series, removing this fluorinated motif abolishes the dual NLRP3 inflammasome inhibition that distinguishes lead compounds like 3q from single-target TRPV1 antagonists [2]. For FAAH-targeted programs, generic piperazine intermediates cannot deliver the exquisitely selective covalent inhibition profile of JNJ-42165279, which achieves >50% inhibition against zero out of 50 off-targets at 10 µM [3]. The quantitative consequences of incorrect substitution are not marginal but functionally nullify the target product profile.

Quantitative Differentiation Evidence for 1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine: Head-to-Head and Cross-Study Comparator Data


Dual TRPV1 Antagonism and NLRP3 Inflammasome Inhibition vs. Single-Target TRPV1 Antagonists

Lead compound 3q, constructed on the 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine scaffold, uniquely demonstrates dual pharmacological activity: potent TRPV1 antagonism (IC50 = 63.1 ± 9.6 nM) and concomitant NLRP3 inflammasome inhibition (IC50 = 348.9 ± 69.62 nM in THP-1 cells) [1]. By contrast, clinically and preclinically characterized TRPV1 antagonists such as Mavatrep (IC50 = 4.6 nM, TRPV1 only), AMG 517 (IC50 = 0.5 nM, TRPV1 only), and SB-366791 (IC50 = 5.7 nM, TRPV1 only) exhibit no reported NLRP3 inflammasome modulatory activity [2]. This dual mechanism enables simultaneous targeting of TRPV1-mediated neurogenic inflammation and NLRP3-dependent inflammatory signaling, a profile that single-target TRPV1 antagonists cannot achieve regardless of their superior TRPV1 potency.

TRPV1 antagonist NLRP3 inflammasome inflammatory pain

Metabolic Stability of 2,2-Difluorobenzodioxole Moiety vs. Non-Fluorinated Benzodioxole Analogs

The 2,2-difluoro-1,3-benzodioxole (DFBD) moiety intrinsic to this compound exhibits substantial resistance to metabolic and microbial degradation compared to the non-fluorinated 1,3-benzodioxole moiety [1]. Microbial defluorination of DFBD by Pseudomonas putida F1 proceeds at an initial rate of 2,100 nmol/h per mg cellular protein, yet this rate is orders of magnitude lower than would be expected for a non-halogenated benzodioxole, which undergoes rapid ring-opening metabolism [1]. In medicinal chemistry practice, the gem-difluoromethylene group stabilizes the molecule against CYP450-mediated oxidation, a property that the non-fluorinated 1,3-benzodioxole ring lacks entirely [2]. This translates into prolonged in vivo half-life: compound 3q bearing the DFBD-piperazine scaffold achieves a mouse half-life of 11.04 h, whereas the FA AH inhibitor JNJ-42165279 utilizing the same scaffold achieves a rat half-life of 1.1 h, still superior to predicted half-lives for non-fluorinated benzodioxole counterparts [3].

metabolic stability defluorination resistance benzodioxole scaffold

Oral Bioavailability and Pharmacokinetic Profile of DFBD-Piperazine Scaffold vs. Alternative Piperazine Scaffolds

The DFBD-piperazine scaffold delivers oral bioavailability (F) of 34.4% and an extended half-life of 11.04 h in mice for the optimized TRPV1/NLRP3 antagonist 3q [1]. In head-to-head cross-study comparison, the FAAH inhibitor JNJ-42165279 built on the identical DFBD-piperazine scaffold achieves oral activity in rats, albeit with a shorter rat half-life of 1.1 h and rapid clearance [2]. By contrast, piperazine urea FAAH inhibitors lacking the DFBD moiety, such as the thiadiazole-piperazine urea series, have not reported oral bioavailability values exceeding 20% in rodents, and many require formulation optimization for adequate exposure [3]. The DFBD group thus consistently provides a pharmacokinetic advantage over alternative piperazine scaffolds in two independent therapeutic programs (TRPV1 and FAAH).

oral bioavailability pharmacokinetics half-life

Selectivity Profile of JNJ-42165279 Derived from 1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine vs. Other FAAH Inhibitor Chemotypes

JNJ-42165279, synthesized directly from 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine, demonstrates exceptional selectivity: at 10 µM, it produces no >50% inhibition of binding to any target in a panel of 50 receptors, enzymes, transporters, and ion channels, and shows no inhibitory effects against CYP isoforms (1A2, 2C8, 2C9, 2C19, 2D6, 3A4) or hERG [1]. In contrast, other covalent FAAH inhibitors such as PF-622 (IC50 = 33 nM for FAAH) have been reported to exhibit time-dependent off-target activity against additional serine hydrolases at concentrations above 500 nM, limiting their selectivity window [2]. Similarly, BIA 10-2474, a non-piperazine FAAH inhibitor, caused severe neurotoxicity in Phase I trials due to off-target protein modification [3]. The superior selectivity profile of JNJ-42165279 is directly attributable to the DFBD-piperazine scaffold geometry and electronic properties.

FAAH inhibitor selectivity off-target panel

Optimal Scientific and Industrial Application Scenarios for 1-[(2,2-Difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine Procurement


TRPV1/NLRP3 Dual Antagonist Lead Optimization Programs for Inflammatory Pain

Procurement of this intermediate enables construction of compound libraries around the DFBD-piperazine scaffold that simultaneously target TRPV1 (IC50 = 63.1 nM for lead compound 3q) and the NLRP3 inflammasome (IL-1β IC50 = 348.9 nM) [1]. The scaffold's oral bioavailability (F = 34.4%, mouse) and extended half-life (11.04 h, mouse) support in vivo proof-of-concept studies in formalin-induced pain and DSS-induced colitis models where 3q reduced IL-1β by 51% [1]. This dual-mechanism approach cannot be accessed through non-fluorinated benzodioxole or alternative piperazine intermediates.

Selective FAAH Inhibitor Synthesis with Clinical Safety Margins

This compound serves as the direct precursor to JNJ-42165279, a clinical-stage FAAH inhibitor that demonstrates outstanding selectivity (no target inhibited >50% at 10 µM across a panel of 50 receptors, enzymes, transporters, and ion channels) and no CYP or hERG liability [2]. The selectivity profile embedded in this scaffold offers a critical safety margin not observed with other FAAH inhibitor chemotypes such as PF-622 or BIA 10-2474, which have shown off-target serine hydrolase activity or neurotoxicity, respectively [3][4]. Procurement supports synthesis of covalent FAAH inhibitors with predictable, clean pharmacology.

Fluorinated Building Block for Enhanced Metabolic Stability in CNS Drug Discovery

The 2,2-difluoro-1,3-benzodioxole moiety equips derived compounds with resistance to metabolic defluorination and CYP450-mediated oxidation, as evidenced by the microbial defluorination resistance of the DFBD moiety (defluorination rate = 2,100 nmol/h/mg protein in Pseudomonas putida F1) [5]. This property translates into prolonged in vivo half-life across multiple programs (up to 11.04 h in mice). CNS drug discovery teams targeting FAAH, TRPV1, or other central targets benefit from this scaffold's ability to deliver brain-penetrant candidates with sustained target engagement.

Comparative Pharmacology Studies Requiring a Validated Fluorinated Piperazine Reference Scaffold

Laboratories conducting systematic SAR studies on FAAH or TRPV1 inhibitors require a well-characterized fluorinated piperazine reference scaffold. This compound provides a chemically defined, analytically validated intermediate (MW = 256.25 g/mol, XLogP3-AA = 1.7, HBD = 1, HBA = 6) [6] whose downstream derivatives (JNJ-42165279, compound 3q) have published pharmacological, pharmacokinetic, and selectivity profiles [1][2]. Using this scaffold as a common starting point ensures reproducibility and comparability across independent studies, avoiding the confounding variability introduced by ad hoc piperazine intermediates.

Quote Request

Request a Quote for 1-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)methyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.